

Denbutylline phosphodiesterase isozyme selectivity

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Compound Focus: Denbutylline

CAS No.: 57076-71-8

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Denbutylline at a Glance

The table below summarizes the core identity and pharmacological profile of **Denbutylline**.

Property	Description
Molecular Type	Small molecule, N-methylated xanthine derivative [1]
Molecular Weight	320.18 Da [1]
Primary Target	Phosphodiesterase-4 (PDE4) family [1] [2]
Key Isozymes Targeted	PDE4A, PDE4B, PDE4D [1]
Adenosine Receptor Affinity	Low/negligible (a key differentiator from early xanthines like theophylline) [2]
Reported Development Status	Discontinued [2]

Quantitative Data on Activity and Effects

Denbufylline's pharmacological profile is defined by its potent inhibition of PDE4 and the resulting functional effects in various tissue and disease models.

Table 1: Functional Effects in Experimental Models

Experimental Model	Observed Effect	Reported Potency (EC50/IC50 or Effective Concentration)	Citation
Guinea Pig Hippocampus (in vitro)	Increased neuronal excitability & population spike amplitude	EC50 = 0.76 μ M; Significant effects at \leq 300 nM [3]	
MRL/lpr Lupus-Prone Mouse Model (in vivo)	Reduced disease progression (decreased proteinuria, increased survival)	Used at experimental doses; less effective than PDE4 inhibitor NCS 613 [4]	
Guinea Pig Trachea (in vitro)	Potentiated relaxant responses to nonadrenergic, noncholinergic (NANC) nerve stimulation and a nitric oxide (NO) donor	Effective at 3 μ M and 10 μ M [5]	

Table 2: Selectivity and Binding Profile

Parameter	Detail	Citation
PDE4 Selectivity	Selective PDE4 inhibitor; first xanthine derivative identified with negligible adenosine antagonism [2]	
Adenosine Receptor Binding (Rat Brain)	A1 IC50 = 20 μ M; A2 IC50 = 46 μ M (significantly higher than its PDE4 IC50, indicating good selectivity) [2]	
PDE4 Isozyme Inhibition	Reported to selectively inhibit a low KM, Ca ²⁺ /calmodulin-independent PDE4 isozyme [3]	

Key Experimental Protocols

The key findings on **Denbufylline** are derived from several core experimental methodologies.

Electrophysiology in Hippocampal Tissue [3]

- **Purpose:** To investigate the drug's effect on neuronal excitability and synaptic transmission.
- **Methodology:**
 - **Preparation:** Hippocampal slices are obtained from guinea pigs and maintained in vitro.
 - **Recording:** Extracellular recordings measure the population spike amplitude in the CA1 region evoked by stimulation of the Schaffer collateral pathway. Intracellular recordings are made from CA1 pyramidal cells.
 - **Drug Application:** **Denbufylline** is applied cumulatively to establish concentration-response curves.
 - **Measured Parameters:** Changes in population spike amplitude, membrane potential, input resistance, and accommodation of action potential trains.

In Vivo Lupus Disease Model [4]

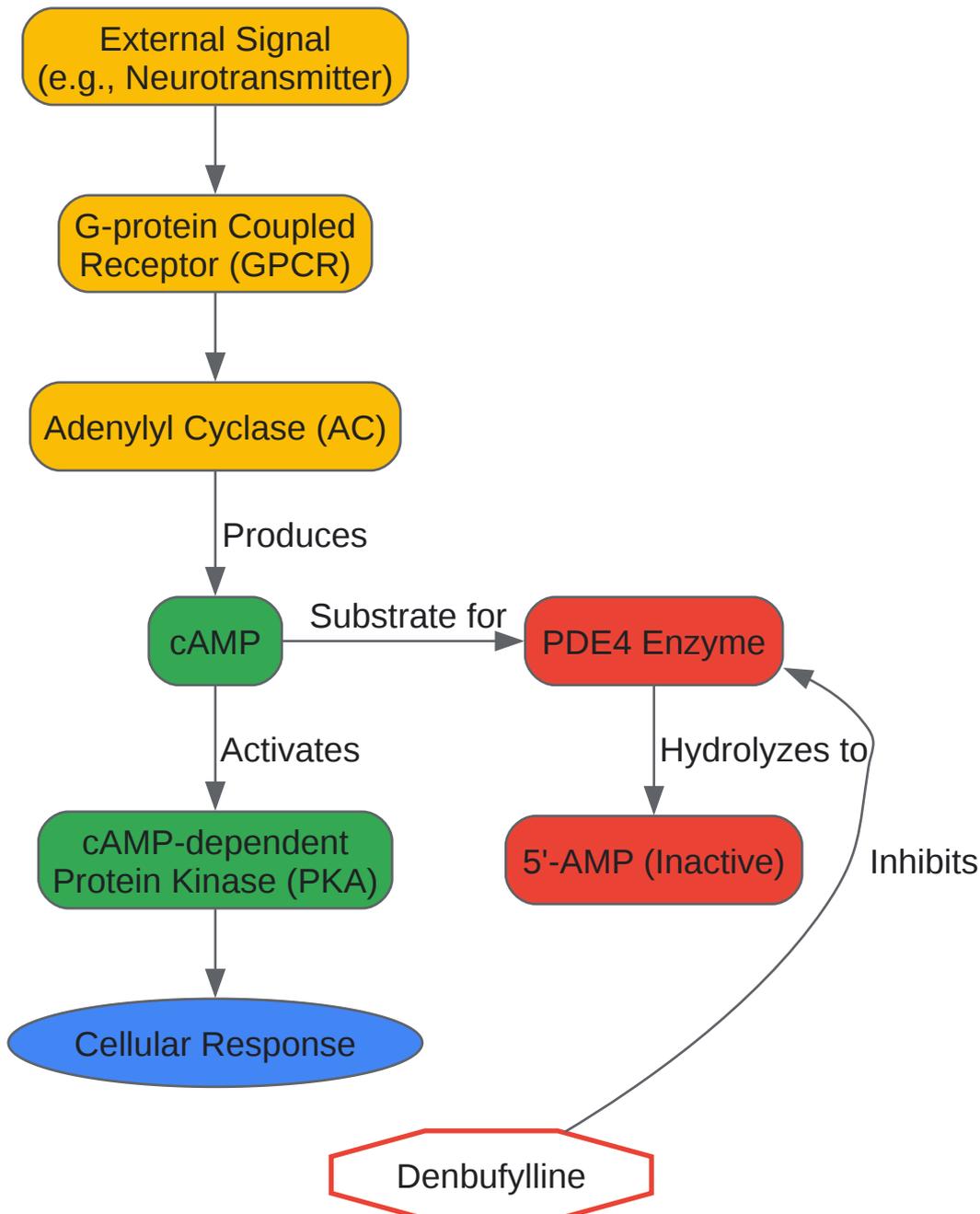
- **Purpose:** To evaluate the therapeutic potential of PDE4 inhibition on autoimmune disease progression.
- **Methodology:**
 - **Animal Model:** MRL/lpr lupus-prone mice are used, which spontaneously develop a disease resembling human systemic lupus erythematosus.
 - **Treatment:** **Denbufylline** is administered to the mice, and its effects are compared with other PDE4 inhibitors (e.g., pentoxifylline, NCS 613) and a control group.
 - **Outcome Measures:** Survival rate, level of proteinuria (kidney damage marker), and ex vivo measurement of TNF α secretion from peripheral blood lymphocytes.

Isolated Tracheal Relaxation Assay [5]

- **Purpose:** To study the role of PDE4 in airway smooth muscle relaxation.
- **Methodology:**
 - **Preparation:** Guinea pig tracheal strips are pre-contracted with histamine.
 - **Stimulation:** Relaxant responses are evoked either by electrical field stimulation (to activate NANC nerves) or by application of a nitric oxide donor (SIN-1).
 - **Inhibition:** Tissues are pre-treated with **Denbufylline** to observe its potentiating effect on the relaxant responses.

Mechanism of Action and Signaling Pathway

Denbutylline exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this mechanism, particularly in neurons and inflammatory cells.



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Denbutylline inhibits PDE4, increasing cAMP levels and downstream activity [3] [4].

Research Context and Rationale

- **Therapeutic Rationale:** PDE4 inhibition elevates cAMP, a key second messenger that suppresses inflammation and modulates neural activity [4]. This explains the research in lupus (anti-inflammatory) and neurology (cognitive enhancement) [3] [4].
- **Differentiation from Early Xanthines:** Unlike non-selective xanthines (e.g., theophylline), **Denbufylline**'s low adenosine receptor affinity aimed to reduce side effects, making it a cleaner tool for studying PDE4 [2].
- **Development Status:** Be aware that **Denbufylline** is noted as a compound whose development was discontinued, with poor pharmacokinetics cited as a likely reason [2].

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